3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate
CAS No.: 303121-61-1
Cat. No.: VC4718141
Molecular Formula: C24H18O5
Molecular Weight: 386.403
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303121-61-1 |
|---|---|
| Molecular Formula | C24H18O5 |
| Molecular Weight | 386.403 |
| IUPAC Name | [3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methylbenzoate |
| Standard InChI | InChI=1S/C24H18O5/c1-15-7-3-4-8-17(15)24(26)29-16-11-12-19-22(13-16)28-14-20(23(19)25)18-9-5-6-10-21(18)27-2/h3-14H,1-2H3 |
| Standard InChI Key | ODWLWNPLEQNSCQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s architecture centers on a 4H-chromen-4-one scaffold, a bicyclic system comprising a benzopyran moiety with a ketone group at position 4. Substituents at key positions modulate its electronic and steric properties:
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Position 3: A 2-methoxyphenyl group introduces steric bulk and electron-donating effects via the methoxy (-OCH) moiety.
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Position 7: A 2-methylbenzoyloxy group, formed through esterification of 2-methylbenzoic acid, enhances lipophilicity and influences molecular packing.
The IUPAC name, [3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methylbenzoate, systematically encodes these features. XLogP3-AA calculations (4.9) indicate moderate lipophilicity, suggesting preferential solubility in organic solvents over aqueous media.
Table 1: Molecular Identity and Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.403 g/mol |
| CAS Registry Number | 303121-61-1 |
| IUPAC Name | [3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methylbenzoate |
| XLogP3-AA | 4.9 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Crystallographic and Conformational Analysis
Although no crystal structure for this specific compound is published, analogous coumarin derivatives exhibit planar chromenone cores with substituents adopting equatorial orientations to minimize steric clashes . The 2-methoxyphenyl group likely participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the enone system.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a two-step protocol:
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Preparation of the Coumarin Core: 7-Hydroxy-4-oxo-4H-chromen-3-carbaldehyde serves as a common precursor. Condensation with hydroxylamine under acidic conditions yields an oxime intermediate, which undergoes cyclization to form the chromenone skeleton .
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Esterification: The 7-hydroxyl group reacts with 2-methylbenzoyl chloride in the presence of a base (e.g., ) via nucleophilic acyl substitution. Polar aprotic solvents like dimethylformamide (DMF) facilitate reaction efficiency at 50–70°C.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Oxime Formation | NHOH, NaOAc, MeOH, 70°C | Slow cooling to precipitate product |
| Cyclization | KCO, DMF, 50°C | Anhydrous conditions to prevent hydrolysis |
| Esterification | 2-MeCHCOCl, pyridine | Excess acyl chloride to drive reaction |
Industrial-Scale Production Challenges
Scaling this synthesis necessitates addressing:
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Purification Complexity: Column chromatography remains standard for lab-scale isolation, but industrial processes may adopt recrystallization from ethanol/water mixtures.
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Byproduct Management: Unreacted acyl chloride and phenolic byproducts require neutralization and filtration.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile remains poorly characterized, but its high XLogP3-AA value (4.9) predicts preferential solubility in dichloromethane or ethyl acetate over water. Stability studies are absent, though the α,β-unsaturated ketone moiety suggests susceptibility to nucleophilic attack under basic conditions.
Spectroscopic Characterization
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H NMR: Key signals include:
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δ 8.1–8.3 ppm (H-5, chromenone proton),
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δ 6.8–7.6 ppm (aromatic protons from substituents),
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δ 3.9 ppm (methoxy group).
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IR Spectroscopy: Strong absorption at ~1700 cm (C=O stretch of ester and ketone).
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) achieves baseline separation of the compound from synthetic impurities. Mobile phases typically combine acetonitrile and 0.1% trifluoroacetic acid.
Mass Spectrometry
Electrospray ionization (ESI-MS) in positive mode yields a predominant [M+H] ion at m/z 387.4, consistent with the molecular weight.
Applications and Future Research
Synthetic Intermediate Utility
The compound’s ester and ketone functionalities render it a versatile precursor for:
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Heterocyclic Analogues: Cyclocondensation with hydrazines to form pyrazole derivatives.
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Polymer Chemistry: Incorporation into photoresponsive monomers.
Unaddressed Research Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.
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Structure-Activity Relationships (SAR): Impact of substituent modifications on bioactivity.
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